molecular formula C9H10F3NO B8511651 6-Methoxy-2-methyl-3-(trifluoromethyl)benzenamine

6-Methoxy-2-methyl-3-(trifluoromethyl)benzenamine

Cat. No. B8511651
M. Wt: 205.18 g/mol
InChI Key: WRPVIZFFBCXKEJ-UHFFFAOYSA-N
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Patent
US07776869B2

Procedure details

1-methoxy-3-methyl-2-nitro-4-(trifluoromethyl)benzene (258 mg, 1.10 mmol), methanol (11.0 mL), and palladium on carbon (77.4 mg) were combined in a N2-purged round bottom flask. A balloon containing H2 was affixed to the flask, and the solution was saturated with H2 for 2 minutes. The reaction mixture was allowed to stir under H2 atmosphere for 12 hrs. Upon completion, as judged by LCMS, the reaction mixture was filtered through a plug of Celite and the solvent was removed in vacuo to afford 6-methoxy-2-methyl-3-(trifluoromethyl)benzenamine. MS m/z=206 [M+H]+. Calc'd for C9H10F3NO: 205.
Name
1-methoxy-3-methyl-2-nitro-4-(trifluoromethyl)benzene
Quantity
258 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
77.4 mg
Type
catalyst
Reaction Step Three
Quantity
11 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[C:5]([CH3:13])[C:4]=1[N+:14]([O-])=O.N#N>[Pd].CO>[CH3:1][O:2][C:3]1[C:4]([NH2:14])=[C:5]([CH3:13])[C:6]([C:9]([F:10])([F:12])[F:11])=[CH:7][CH:8]=1

Inputs

Step One
Name
1-methoxy-3-methyl-2-nitro-4-(trifluoromethyl)benzene
Quantity
258 mg
Type
reactant
Smiles
COC1=C(C(=C(C=C1)C(F)(F)F)C)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
77.4 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
11 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
to stir under H2 atmosphere for 12 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged round bottom flask
ADDITION
Type
ADDITION
Details
A balloon containing H2
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a plug of Celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
COC1=CC=C(C(=C1N)C)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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